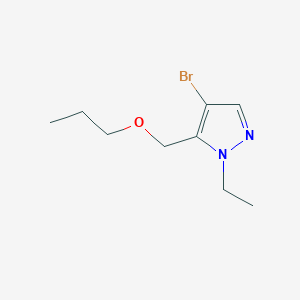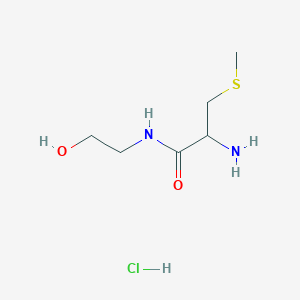![molecular formula C22H23FN4O2 B2466362 (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone CAS No. 1796898-43-5](/img/structure/B2466362.png)
(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Early Discovery Research
This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The researchers assume responsibility to confirm the product identity and/or purity .
Heterocyclic Building Blocks
The compound belongs to the class of benzoxazole derivatives, which are important heterocyclic nuclei with a wide spectrum of biological activities. It’s a 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between.
Electropolymerization and Conducting Polymers
Research has demonstrated the synthesis and electropolymerization of derivatized bis (pyrrol-2-yl) arylenes, including compounds similar to this one. These compounds have been shown to oxidize at low potentials to form cation radicals, leading to the creation of conducting polymers with stable electrically conducting forms.
Novel Synthetic Methods
Innovative synthetic methods have been developed using compounds structurally related to this one, facilitating the construction of complex molecular frameworks. For example, metal-free synthesis of 1,2,4-triazolo [1,5-a]pyridines has been achieved through intramolecular oxidative N-N bond formation.
Catalysis and Oxidation Reactions
Research into 1,3-oxazolidine-based ligands, which share a functional similarity with this compound, has led to the development of novel Cu (II) complexes that catalyze the oxidation of benzyl alcohols. These complexes demonstrate the influence of reaction conditions and the steric and electronic properties of reagents on selectivity and activity.
properties
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c23-16-7-9-17(10-8-16)25-12-14-26(15-13-25)21(28)19-5-3-11-27(19)22-24-18-4-1-2-6-20(18)29-22/h1-2,4,6-10,19H,3,5,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDWPBHNRKDPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

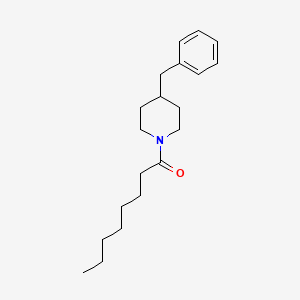
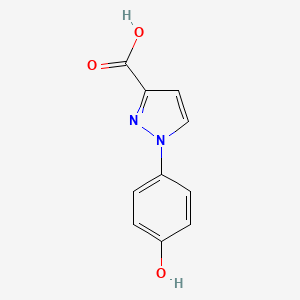
![3,6-dichloro-N-[3-(2-fluorophenyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2466282.png)
![N-(2-fluorophenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2466285.png)
![Methyl 4-(7-ethoxy-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoate](/img/structure/B2466287.png)
![(2,5-Dimethylphenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2466289.png)
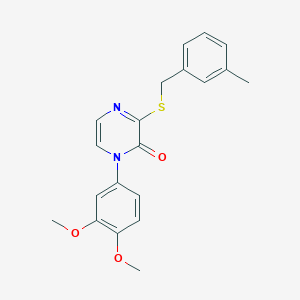
![Ethyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxypropanoate](/img/structure/B2466293.png)
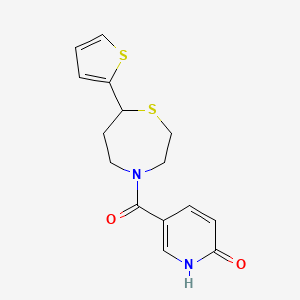

![2-[[1-[(3-Methylphenyl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2466298.png)
